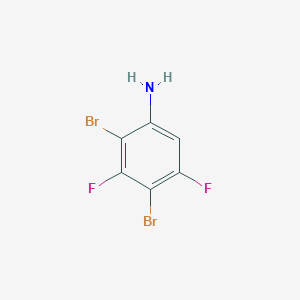

2,4-Dibromo-3,5-difluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

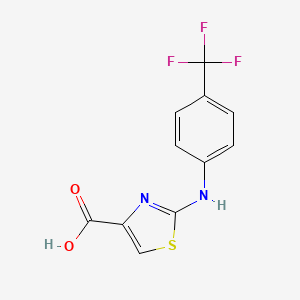

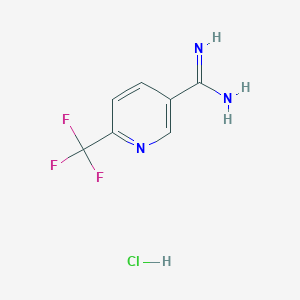

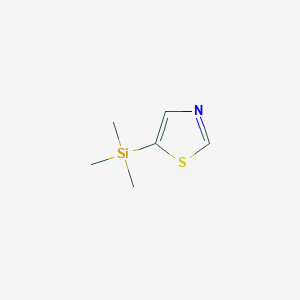

The synthesis of halogenated anilines is not directly addressed in the provided papers. However, the synthesis of related compounds, such as 1,3-dibromo-1,1-difluoro-2-propanone, is reported as a new synthon for the preparation of thiazoles, which suggests that halogenated synthons can be used to introduce functional groups into heterocyclic compounds . This could potentially be applied to the synthesis of 2,4-Dibromo-3,5-difluoroaniline by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, showing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . Although this is not the exact compound , it provides a precedent for the types of interactions that might be expected in halogenated anilines, including 2,4-Dibromo-3,5-difluoroaniline.

Chemical Reactions Analysis

The reactivity of halogenated compounds is highlighted in several papers. For instance, difluorodienes are produced from the double dehydrobromination of 4-aryl-1,3-dibromo-1,1-difluorobutanes , and 3,4-difluoroaniline derivatives have been synthesized and studied for their local anesthetic properties . These studies suggest that halogenated anilines can participate in various chemical reactions, potentially leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoroaniline have been extensively studied, including its molecular structure, spectroscopic analysis, and reactivity descriptors . While this is not the exact compound , it provides valuable information on the influence of fluorine substituents on the properties of aniline derivatives. The presence of halogens like bromine and fluorine in 2,4-Dibromo-3,5-difluoroaniline would likely affect its dipole moment, polarizability, and reactivity in a similar manner.

Applications De Recherche Scientifique

Chemical Synthesis and Material Science

Chemical Stability and Reactivity

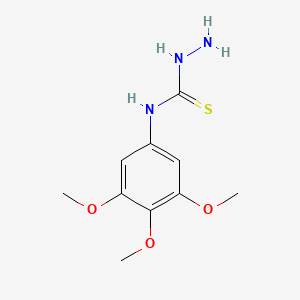

The study of haloanilines, including compounds similar to 2,4-Dibromo-3,5-difluoroaniline, has highlighted their utility as intermediates in the synthesis of pesticides, dyes, and drugs. Their chemical reactivity, especially in relation to nephrotoxic effects, provides insight into their potential for industrial applications, showing the importance of bromo and iodo substitutions in enhancing the nephrotoxic potential of aniline derivatives (Hong et al., 2000).

Synthetic Applications

The compound has been investigated for its role in the synthesis of benzoylurea insecticides, demonstrating its significance in developing environmentally friendly and high-yield chemical processes. This application emphasizes the compound's utility in creating effective insecticidal agents with minimal environmental impact (Shi-long, 2006).

Photophysical Properties and NLO Behavior

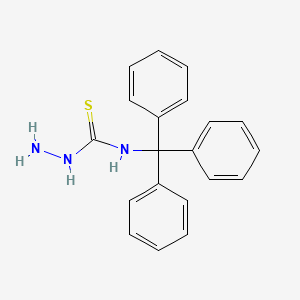

Optical and Electronic Properties

Investigations into the opto-physical properties of materials containing fluorine-substituted aniline groups, akin to 2,4-Dibromo-3,5-difluoroaniline, have shown promising results in the development of UV-blocking ophthalmic lenses. The addition of compounds like 2,4-Dibromo-3,5-difluoroaniline enhances the UV-B and UV-A blocking capabilities of these lenses, making them beneficial for protecting eyes from harmful UV radiation (No & Sung, 2014).

NLO Applications

Quantum chemical studies on difluoroanilines have underscored their potential in non-linear optical (NLO) applications. These studies reveal the chemical hardness and stability of compounds like 2,4-Dibromo-3,5-difluoroaniline, making them candidates for NLO materials with high electrophilicity and chemical stability (Antony Selvam et al., 2020).

Mécanisme D'action

Target of Action

It belongs to the class of organic compounds known as aniline and substituted anilines . These compounds typically interact with aminobenzene moieties .

Mode of Action

As a member of the aniline family, it may interact with its targets through the aminobenzene moiety

Biochemical Pathways

As an aniline derivative, it may influence pathways involving aminobenzene .

Propriétés

IUPAC Name |

2,4-dibromo-3,5-difluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFQXNPSPLBCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375743 |

Source

|

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-3,5-difluoroaniline | |

CAS RN |

883549-00-6 |

Source

|

| Record name | 2,4-dibromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)